molecular formula C16H13N3O3S B2612912 N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 892853-66-6

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2612912
CAS RN: 892853-66-6
M. Wt: 327.36
InChI Key: FTXYCVJNOTXZBP-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as 4EBP1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which is a key regulator of protein synthesis.

Scientific Research Applications

Physicochemical Properties and Quality Control

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its derivatives have been a subject of extensive research due to their promising applications in various fields. A study focused on the development of quality control methods for a derivative of this compound, which exhibited high anticonvulsive activity. The research delved into methods of identification, determination of impurities, and quantitative determination, crucial steps in the standardization of the substance (Sych et al., 2018).

Vibrational and Structural Analysis

Comprehensive vibrational and structural analyses have been conducted on derivatives of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide using techniques such as FTIR, Raman spectroscopy, and Density Functional Theory (DFT). These studies not only provide a deeper understanding of the molecular structure but also shed light on the chemical reactivity of the compounds. Additionally, the melting points and purities of these compounds were determined, showcasing their potential as drug candidates (Ünsalan et al., 2020).

Physicochemical Studies and Drug Development

Further, a detailed physicochemical study of a bioactive derivative revealed crucial data like saturated vapor pressure, solubility in various solvents, and distribution coefficients. These parameters are fundamental for understanding the behavior of a substance in different environments, which is essential for drug development and formulation (Ol’khovich et al., 2017).

Antibacterial Properties

Research on benzothiazole derivatives, including those related to N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, has shown significant antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents. These studies involve the synthesis of novel derivatives and their analytical characterization, further contributing to our understanding of their mechanism of action and effectiveness (Gupta, 2018).

Nanoparticles and Nanocrystals

The scope of research extends to the synthesis and characterization of nanoparticles and nanocrystals of derivatives, paving the way for applications in nanotechnology. Detailed studies involving techniques like Fourier transform-infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction have been pivotal in understanding the properties and potential applications of these nanostructures (Saeed et al., 2013).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXYCVJNOTXZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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